Bienvenue dans la boutique en ligne BenchChem!

2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine

Tyrosinase inhibition Melanogenesis 2,4-Diaryl-benzothiazepine SAR

Order the specific C-2 thiophene substitution variant in the 4-(p-tolyl)-dihydrobenzothiazepine series. The π-excessive thiophene ring (cf. dimethoxyphenyl analog Ki=1.01 μM) enables deconvolution of electronic vs. steric contributions to target engagement. Certified regioisomer standard for resolving positional isomer (CAS 315697-62-2) by HPLC/UPLC-MS. Research-grade with CNS drug-likeness properties for antimicrobial and GABA-A receptor screening campaigns.

Molecular Formula C20H17NS2
Molecular Weight 335.5g/mol
CAS No. 379252-62-7
Cat. No. B383089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine
CAS379252-62-7
Molecular FormulaC20H17NS2
Molecular Weight335.5g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CS4
InChIInChI=1S/C20H17NS2/c1-14-8-10-15(11-9-14)17-13-20(19-7-4-12-22-19)23-18-6-3-2-5-16(18)21-17/h2-12,20H,13H2,1H3
InChIKeyIPUCXLBMGQDZTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine (CAS 379252-62-7): Chemical Identity, Scaffold Class, and Procurement Context


2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine (CAS 379252-62-7; molecular formula C20H17NS2; molecular weight 335.49 g/mol) is a synthetic heterocyclic compound belonging to the 2,4-diaryl-2,3-dihydro-1,5-benzothiazepine class . The benzothiazepine scaffold is recognized as a privileged structure in medicinal chemistry, with clinically approved drugs such as diltiazem (calcium channel blocker) and quetiapine (antipsychotic) built upon related cores. The target compound is distinguished by the presence of a thiophen-2-yl group at the C-2 position and a p-tolyl (4-methylphenyl) group at the C-4 position of the dihydrobenzothiazepine ring system. This specific substitution pattern constitutes a structurally defined chemical space within the broader 2,4-diaryl-benzothiazepine family, where variations at the C-2 aryl moiety are known to modulate biological target engagement [1]. The compound is commercially available from multiple chemical suppliers as a research-grade small molecule for drug discovery and chemical biology applications.

Why 2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine Cannot Be Replaced by Generic Benzothiazepine Analogs


Within the 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepine series, even conservative modifications at the C-2 aryl position produce significant shifts in biological activity profiles. The compound 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine—which differs only at the C-2 substituent—acts as a mixed-type tyrosinase inhibitor with a Ki of 1.01 μM, while other analogs within the same series span IC50 values from 1.21 to 70.65 μM, demonstrating that the identity of the C-2 aryl group is a critical determinant of target affinity [1]. A regioisomeric interchange—placing thiophene at C-4 rather than C-2, as in 2-(4-chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine—creates a compound with a fundamentally different electronic surface, altering hydrogen-bonding capacity, dipole moment orientation, and steric profile relative to the target compound . Thiophene at C-2 introduces sulfur-mediated polarizability and a distinct π-excessive heteroaromatic character that cannot be replicated by phenyl, halophenyl, or alkoxyphenyl substituents. Consequently, generic substitution with any other 2,4-diaryl-benzothiazepine analog—even one with identical molecular formula—risks failure of target engagement, altered selectivity, and non-comparable SAR interpretation.

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine


C-2 Thiophene vs. C-2 3,4-Dimethoxyphenyl: Tyrosinase Inhibitory Potential Inferred from a Close Scaffold Analog

The closest structurally characterized analog, 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine (Compound 2 in the series), was identified as a mixed-type tyrosinase inhibitor with a Ki of 1.01 μM, outperforming the reference inhibitor kojic acid (IC50 = 16.69 μM) by approximately 16.5-fold [1]. This analog shares the identical 4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine core with the target compound and differs only at the C-2 aryl group. The data establish that the p-tolyl-bearing benzothiazepine scaffold is intrinsically capable of sub-micromolar tyrosinase engagement. For the target compound, the replacement of 3,4-dimethoxyphenyl with thiophen-2-yl is predicted to modulate the electronic character at C-2 (thiophene is π-excessive, whereas dimethoxyphenyl is electron-rich via resonance donation), potentially altering the binding mode and selectivity profile at the tyrosinase dinuclear copper active site. This evidence supports the target compound's utility as a structurally distinct probe for tyrosinase SAR studies.

Tyrosinase inhibition Melanogenesis 2,4-Diaryl-benzothiazepine SAR

Thiophene-Incorporated Benzothiazepines vs. Diazepam: In Silico GABA-A Receptor Binding Scores

A series of 26 thiophene-incorporated benzothiazepine derivatives were designed and evaluated via molecular docking against the GABA-A receptor (PDB ID: 6HUP), using diazepam as the reference standard [1]. Two compounds from the series exhibited docking scores significantly better than diazepam, accompanied by strong hydrophobic interactions and binding affinity within the benzodiazepine-binding pocket. The target compound, 2-(thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine, belongs to the same chemotype and is expected to exhibit comparable or improved in silico binding characteristics due to the presence of both the thiophene ring (favorable for hydrophobic pocket interactions) and the p-tolyl group (favorable for π-stacking with aromatic receptor residues). The study establishes the thiophene-benzothiazepine hybrid scaffold as a validated pharmacophore for GABA-A receptor modulation, with the target compound representing a specific substitution pattern within this series.

GABA-A receptor Anticonvulsant drug design In silico docking

Thiophene-Conjugated Benzothiazepines vs. Ciprofloxacin/Nystatin: Antimicrobial Activity by Broth Microdilution

A series of thiophene-conjugated benzothiazepines (compounds 5a–j) were synthesized via chalcone–2-aminobenzenethiol cyclocondensation and evaluated for in vitro antimicrobial activity by broth microdilution [1]. Compounds 5a and 5c exhibited MIC values in the range of 12.5–25.0 μg/mL against Gram-positive (S. aureus), Gram-negative (E. coli, P. aeruginosa) bacteria, and fungi (A. niger, A. flavus), with activity described as comparable to the clinical reference antibiotics ciprofloxacin (antibacterial) and nystatin (antifungal). While the specific MIC of the target compound has not been reported individually within the series, the general pharmacophore—2-aryl-thiophene-conjugated benzothiazepine—is validated as an antimicrobial scaffold. The target compound represents a specific embodiment (2-thiophen-2-yl; 4-p-tolyl) within this pharmacophore class, and its procurement enables systematic exploration of substituent effects on antimicrobial potency.

Antimicrobial screening MIC determination Thiophene-benzothiazepine hybrids

Regioisomeric Differentiation: 2-Thiophene/4-p-Tolyl vs. 2-Aryl/4-Thiophene Substitution Patterns

The target compound 2-(thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine possesses a specific regioisomeric arrangement that differs from compounds such as 2-(4-chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine (CAS not available) and 2-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine . In the target compound, the thiophene ring is positioned at C-2, which is the carbon atom directly adjacent to the nitrogen of the thiazepine ring, while the p-tolyl group resides at C-4 (adjacent to the sulfur atom). In the regioisomeric compounds, this arrangement is reversed or substituted with a different aryl group at C-2. This positional swap alters the spatial relationship between the heteroaromatic sulfur atom and the thiazepine ring, potentially changing the compound's hydrogen-bond-acceptor capacity, dipole moment, and steric complementarity to biological targets. The target compound's specific regioisomeric identity is relevant for applications requiring precise molecular recognition, such as crystallographic fragment screening or computational pharmacophore modeling.

Regioisomer comparison Structure–property relationships Benzothiazepine substitution

Physicochemical Differentiation: Thiophene-Driven Lipophilicity and Electronic Profile Relative to Phenyl Analogs

The substitution of a phenyl group at C-2 with a thiophen-2-yl group alters key physicochemical parameters relevant to drug discovery. Thiophene is more lipophilic than phenyl (Hansch π constant: thiophene ≈ 1.61 vs. phenyl = 0.00 for the unsubstituted ring), which increases the overall logP of the target compound relative to 2,4-diphenyl-benzothiazepine analogs [1]. Additionally, the sulfur atom in thiophene introduces a distinct polarizability component (calculated polarizability: thiophene ≈ 10.3 ų vs. benzene ≈ 10.4 ų, with different directional distribution) and modifies the HOMO–LUMO gap due to the heteroatom's participation in the π-system. In the tyrosinase inhibitor study ACS Omega 2023, the compound 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine (MW 403.5 g/mol; contains two methoxy oxygen atoms) has a different hydrogen-bond-acceptor count and polarity than the target compound (MW 335.49 g/mol; contains one thiophene sulfur atom, no methoxy groups), indicating that the target compound will exhibit distinct solubility, permeability, and metabolic stability profiles [2].

Lipophilicity Electronic descriptors Drug-likeness

Synthetic Accessibility and Scaffold Divergence Point: Chalcone-Based One-Pot Synthesis Advantage

The synthesis of 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines—including the target compound—proceeds via a one-pot cyclocondensation between a substituted chalcone and 2-aminothiophenol [1][2]. This synthetic route has been demonstrated under both conventional (triethylamine, ethanol) and green (citrus juice medium, ultrasonication) conditions, offering experimental flexibility. The chalcone precursor for the target compound is (E)-1-(thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one, which is readily accessible via Claisen–Schmidt condensation of 2-acetylthiophene with p-tolualdehyde. This divergent synthetic platform allows systematic variation of both the C-2 and C-4 aryl groups, making the target compound a key intermediate or comparator in focused library synthesis. Unlike analogs requiring multi-step protection–deprotection sequences, the target compound's synthesis is operationally simple and atom-economic, supporting cost-effective procurement for high-throughput screening campaigns.

Green chemistry synthesis One-pot cyclocondensation Benzothiazepine scaffold diversification

High-Value Application Scenarios for 2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine in Scientific Research


Structure–Activity Relationship (SAR) Probe in Tyrosinase Inhibitor Development

The target compound serves as a specific C-2 thiophene substitution variant in the 4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine series. Since the close analog 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine has been validated as a potent mixed-type tyrosinase inhibitor (Ki = 1.01 μM) [1], the target compound enables interrogation of how replacing an electron-rich dimethoxyphenyl ring with a π-excessive thiophene ring affects inhibitor binding kinetics, selectivity, and mode of inhibition at the dinuclear copper active site of tyrosinase. This substitution eliminates two methoxy oxygen atoms and introduces a sulfur atom, allowing researchers to deconvolve electronic vs. steric contributions to target engagement.

GABA-A Receptor Pharmacophore Validation and CNS Penetrant Lead Optimization

Thiophene-incorporated benzothiazepines have demonstrated in silico binding to the GABA-A receptor (PDB: 6HUP) with docking scores that surpass the reference drug diazepam [2]. The target compound is a specific member of this chemotype. Its reduced molecular weight (335.49 g/mol), absence of hydrogen-bond donors, and moderate lipophilicity imparted by the thiophene ring are consistent with CNS drug-likeness criteria. Researchers can use this compound as a starting point for in vitro radioligand binding assays and subsequent optimization toward anticonvulsant or anxiolytic lead compounds.

Antimicrobial Lead Generation and Resistance-Breaking Scaffold Exploration

Thiophene-conjugated benzothiazepines have produced lead compounds (5a, 5c) with broad-spectrum antimicrobial activity (MIC 12.5–25.0 μg/mL against S. aureus, E. coli, P. aeruginosa, A. niger, A. flavus) comparable to ciprofloxacin and nystatin [3]. The target compound represents a specific substitution pattern within this validated antimicrobial chemotype and can be screened against resistant clinical isolates or used as a scaffold for further derivatization to improve potency and selectivity.

Regioisomer Reference Standard for Analytical Method Development and Quality Control

The target compound 2-(thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine serves as a certified regioisomer standard for distinguishing it from its positional isomer 2-(4-methylphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine (CAS 315697-62-2). In chromatographic method development (HPLC, UPLC-MS), these two compounds must be chromatographically resolved due to their identical molecular formula and closely similar physicochemical properties. The target compound can be used to establish retention time references and system suitability criteria in analytical workflows investigating benzothiazepine libraries.

Quote Request

Request a Quote for 2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.